Propyphenazone-metamizol

Description

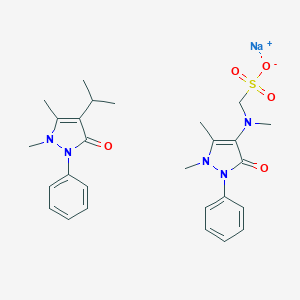

Structure

2D Structure

Properties

CAS No. |

124779-64-2 |

|---|---|

Molecular Formula |

C27H34N5NaO5S |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |

InChI |

InChI=1S/C14H18N2O.C13H17N3O4S.Na/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h5-10H,1-4H3;4-8H,9H2,1-3H3,(H,18,19,20);/q;;+1/p-1 |

InChI Key |

SQDMMXFQUYLGQK-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |

Synonyms |

propyphenazone-metamizol |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Propyphenazone Metamizol Components

Foundational Synthetic Routes to Pyrazolone (B3327878) Cores

The pyrazolone ring system is the central structural motif in both propyphenazone (B1202635) and metamizole (B1201355). Its synthesis is most commonly achieved through condensation and cyclization reactions involving β-ketoesters and hydrazine (B178648) derivatives.

Ethyl Acetoacetate (B1235776) Condensation Reactions

A cornerstone in the synthesis of pyrazolone cores is the Knorr pyrazole (B372694) synthesis, which classically involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative. In the context of propyphenazone and metamizole, which are N-phenyl substituted pyrazolones, phenylhydrazine (B124118) is the typical starting material.

The reaction proceeds by the initial formation of a hydrazone intermediate through the condensation of the keto group of ethyl acetoacetate and phenylhydrazine. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the pyrazolone ring. This process yields 3-methyl-1-phenyl-5-pyrazolone, a key precursor for numerous pyrazolone-based drugs. The reaction is typically carried out under reflux in a suitable solvent like ethanol or acetic acid.

Table 1: Key Reactants in Ethyl Acetoacetate Condensation for Pyrazolone Core Synthesis

| Reactant | Role |

| Ethyl Acetoacetate | Provides the carbon backbone for the pyrazolone ring |

| Phenylhydrazine | Source of the two adjacent nitrogen atoms in the heterocyclic ring |

Hydrazine Hydrate (B1144303) Cyclization Methodologies

Hydrazine hydrate can also be employed in the synthesis of pyrazolone cores, particularly for producing N-unsubstituted or differently substituted pyrazolones. The mechanism is analogous to the reaction with phenylhydrazine, involving condensation and subsequent cyclization with a β-ketoester. For the synthesis of the specific precursors to propyphenazone and metamizole, phenylhydrazine is the more direct choice to introduce the N-phenyl group in a single step.

However, cyclization with hydrazine hydrate to form a basic pyrazolone scaffold, which is then subsequently arylated, represents an alternative, albeit less direct, synthetic route. Various catalysts and reaction conditions can be employed to optimize the yield and purity of the resulting pyrazolone core.

Advanced Derivatization Techniques for Propyphenazone

Propyphenazone is chemically known as 4-isopropyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Its synthesis begins with a pre-formed pyrazolone core, which then undergoes specific alkylation steps.

N-Methylation Pathways

The synthesis of propyphenazone involves the methylation of the pyrazolone nitrogen atom. Starting from 4-isopropyl-3-methyl-1-phenyl-5-pyrazolone, an N-methylation reaction is carried out. Common methylating agents such as dimethyl sulfate (B86663) or methyl iodide are used for this purpose. The reaction is typically performed in the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity and facilitating the substitution reaction. This step introduces the methyl group at the N-1 position of the pyrazolone ring, a crucial structural feature of propyphenazone.

Oxidation and Demethylation Reactions in Synthesis

While direct oxidation and demethylation are not primary steps in the mainstream synthesis of propyphenazone, these reactions are relevant in the broader context of pyrazolone chemistry and the synthesis of related compounds or potential metabolites. Oxidative cyclization methods are employed in some pyrazole syntheses, where precursors are cyclized in the presence of an oxidizing agent to form the aromatic pyrazole ring.

Demethylation, on the other hand, can be a strategic step in the synthesis of pyrazolone derivatives to create a site for further functionalization. For instance, a methoxy (B1213986) group on a precursor molecule could be demethylated to a hydroxyl group, which can then be used for subsequent reactions. However, for the specific synthesis of propyphenazone, the focus remains on the direct alkylation of the pyrazolone core.

Synthetic Approaches to Metamizole and its Precursors

Metamizole, also known as dipyrone (B125322), is chemically [(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylamino]methanesulfonic acid. Its synthesis is more complex than that of propyphenazone and involves the key intermediate 4-aminoantipyrine (B1666024).

The synthesis of 4-aminoantipyrine starts from antipyrine (B355649) (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). A common industrial method involves the nitrosation of antipyrine at the C-4 position using a nitrosating agent like sodium nitrite (B80452) in an acidic medium. This yields 4-nitrosoantipyrine. The nitroso group is then reduced to an amino group to form 4-aminoantipyrine. Various reducing agents can be employed for this step, including sodium dithionite (B78146) or catalytic hydrogenation.

Once 4-aminoantipyrine is obtained, the synthesis of metamizole proceeds through a multi-step process. A newer, more streamlined approach involves the direct condensation of 4-aminoantipyrine with paraformaldehyde and sodium bisulfite to form 4-N-demethylmetamizole. This intermediate is then methylated, for example with dimethyl sulfate under weakly alkaline conditions, to yield metamizole. This two-step process is a more efficient alternative to older methods that involved formylation, methylation, hydrolysis, and condensation.

Table 2: Key Intermediates and Reagents in Metamizole Synthesis

| Intermediate/Reagent | Role in Synthesis |

| 4-Aminoantipyrine | Key precursor molecule |

| Paraformaldehyde | Provides the methylene (B1212753) bridge |

| Sodium Bisulfite | Introduces the sulfonate group |

| Dimethyl Sulfate | Methylating agent for the final step |

Sulfomethylation and Aminoalkylation Strategies

Sulfomethylation is a critical reaction in the synthesis of metamizole, also known as dipyrone. This process involves the introduction of a sulfomethyl group (-CH₂SO₃Na) onto a precursor molecule. The synthesis of metamizole typically starts from 4-aminoantipyrine (4-AA). In a key step, 4-aminoantipyrone is reacted with formaldehyde (B43269) (or its polymer paraformaldehyde) and sodium bisulfite. This reaction leads to the formation of the N-sulfomethyl derivative at the amino group of 4-aminoantipyrine, yielding metamizole sodium. The hydrolytic and pharmacokinetic behavior of metamizole can be mechanistically described as a retro-Mannich reaction sciepub.com.

Aminoalkylation, a broader class of reactions, involves the introduction of an aminoalkyl group into a substrate. While specific aminoalkylation strategies for the direct synthesis of the isopropyl group in propyphenazone are not the primary route, the underlying principles of introducing alkyl and amino functionalities are central to pyrazolone chemistry. The synthesis of propyphenazone itself involves the reaction of ethyl 2-isopropylacetoacetate with phenylhydrazine to form the pyrazolone ring, followed by methylation.

Mannich Reactions in Pyrazolone Chemistry Research

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of pyrazolone chemistry, this reaction is a powerful tool for introducing a variety of substituents, thereby modifying the properties of the parent molecule. The reaction typically involves a pyrazolone, an aldehyde (often formaldehyde), and a primary or secondary amine.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. The pyrazolone, which can exist in its enol tautomeric form, then acts as a nucleophile and attacks the iminium ion. This results in the formation of a β-amino-carbonyl compound, known as a Mannich base wikipedia.orgbyjus.com. These Mannich bases of pyrazolone derivatives are significant in medicinal chemistry and have been explored for various therapeutic applications derpharmachemica.comderpharmachemica.com. The introduction of an alkylamino group via the Mannich reaction can improve the lipophilicity and hydrophilicity of the pyrazolone moiety oiu.edu.sd.

Table 1: Key Aspects of the Mannich Reaction in Pyrazolone Chemistry

| Feature | Description |

| Reactants | Pyrazolone, Aldehyde (e.g., formaldehyde), Amine (primary or secondary) |

| Key Intermediate | Iminium ion |

| Nucleophile | Enol form of the pyrazolone |

| Product | Mannich base (β-amino-carbonyl compound) |

| Applications | Synthesis of novel derivatives with modified physicochemical and biological properties. |

Design and Synthesis of Novel Pyrazolone Analogues for Mechanistic Probes

The development of novel pyrazolone analogues is crucial for understanding the mechanisms of action of existing drugs and for discovering new therapeutic agents. These analogues are often designed as probes to interact with specific biological targets, such as enzymes or receptors.

One approach is the synthesis of pyrazolone-based enzyme inhibitors. By systematically modifying the pyrazolone scaffold, researchers can develop compounds that selectively bind to the active site of an enzyme, allowing for the study of its function and the validation of it as a drug target. For instance, pyrazolone derivatives have been designed and synthesized as inhibitors for enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) nih.gov.

Another important strategy is the creation of pyrazolone-based fluorescent probes. These molecules are designed to exhibit changes in their fluorescent properties upon binding to a specific analyte, such as a metal ion or a biological macromolecule. This allows for the visualization and quantification of the target in biological systems. The design of these probes often involves incorporating fluorophores and specific recognition moieties into the pyrazolone structure. Such probes have been developed for the detection of various ions and to study biological processes.

Furthermore, the synthesis of pyrazolone-based scaffolds for the development of radiotracers for Positron Emission Tomography (PET) is an emerging area. These radiolabeled pyrazoles can be used to image and study a variety of diseases at the molecular level nih.gov. The synthesis of such probes often requires specialized chemical strategies to incorporate a positron-emitting radionuclide, such as fluorine-18, into the pyrazolone structure.

Table 2: Examples of Novel Pyrazolone Analogues as Mechanistic Probes

| Type of Probe | Design Principle | Application Example |

| Enzyme Inhibitors | Modification of the pyrazolone scaffold to fit the active site of a target enzyme. | Inhibition of bacterial DapE for antibiotic research nih.gov. |

| Fluorescent Probes | Incorporation of a fluorophore and a recognition site for a specific analyte. | Detection of metal ions in biological systems. |

| PET Radiotracers | Labeling of a pyrazolone derivative with a positron-emitting radionuclide. | Imaging of disease-related biological targets nih.gov. |

Molecular Pharmacology and Mechanistic Insights

Primary Molecular Targets and Interaction Kinetics

The analgesic and antipyretic properties of the propyphenazone-metamizole combination are rooted in its interaction with several key molecular targets. These include the cyclooxygenase (COX) isoenzymes, which are central to prostaglandin (B15479496) synthesis, and the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a critical component in pain signaling pathways.

Cyclooxygenase (COX) Isoenzyme Inhibition Profiles

A significant component of metamizole's mechanism is believed to be its inhibitory action on a central variant of the COX enzyme, often referred to as COX-3, which is a splice variant of COX-1. mdpi.comnbinno.comgelbe-liste.de This central inhibition is thought to be a primary reason for its potent analgesic and antipyretic effects, which occur without the pronounced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target peripheral COX-1 and COX-2. nbinno.comwcrj.net The blockage of prostaglandin E2 (PGE2) synthesis in the central nervous system reduces nociceptor sensitivity and excitability, contributing to its analgesic properties. mdpi.comwcrj.net

The interaction of propyphenazone (B1202635) and metamizole (B1201355) with the peripheral COX-1 and COX-2 isoenzymes is complex and differs from that of traditional NSAIDs.

Propyphenazone is characterized as a weak, non-selective COX inhibitor with a relatively balanced inhibition profile for both COX-1 and COX-2. patsnap.commedchemexpress.com This dual inhibition contributes to its analgesic and antipyretic efficacy. patsnap.com Research has also shown that the irreversible coupling of propyphenazone to 4-aminoantipyrine (B1666024), a metabolite of metamizole, results in a compound with exceptional selectivity for COX-2. nih.govacs.org This novel compound demonstrated a COX-2 IC50 of 0.97 ± 0.04 μM, with no observed inhibition of COX-1 at concentrations up to 160 μM. nih.govresearchgate.net

Metamizole is not considered a typical COX inhibitor, as its inhibition of both COX-1 and COX-2 is weak compared to classic NSAIDs. efsm.onlineefsm.online Studies on purified enzymes show a similar IC50 value of approximately 150 µg/ml for both COX-1 and COX-2. nih.gov However, in intact cell systems, metamizole demonstrates a markedly different and preferential inhibition of COX-2. nih.gov This suggests that COX-2 inhibition likely plays a significant role in the pharmacological effects of metamizole. nih.gov Furthermore, molecular modeling indicates that 4-methylaminoantipyrine (MAA), the primary active metabolite of metamizole, has a common binding mode to both COX-1 and COX-2 isoforms. nih.gov

| Enzyme Source | Target | IC50 Value (µg/ml) | Reference |

|---|---|---|---|

| Purified Enzyme | COX-1 | ~150 | nih.gov |

| Purified Enzyme | COX-2 | ~150 | nih.gov |

| Intact Bovine Aortic Endothelial Cells | COX-1 | 1730 +/- 150 | nih.gov |

| Intact Human Platelets | COX-1 | 486 +/- 56 | nih.gov |

| Intact Murine Macrophages (LPS-activated) | COX-2 | 12 +/- 1.8 | nih.gov |

| Intact Primary Human Leukocytes (LPS-activated) | COX-2 | 21 +/- 2.9 | nih.gov |

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Antagonism

Emerging evidence indicates that the analgesic action of pyrazolone (B3327878) derivatives, including both propyphenazone and metamizole, involves the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.gov TRPA1 is a non-selective cation channel expressed in nociceptive primary sensory neurons and is a key transducer of noxious stimuli. mdpi.com

Both propyphenazone and metamizole have been shown to selectively inhibit the activation of the TRPA1 channel by reactive agonists such as allyl isothiocyanate, acrolein, and hydrogen peroxide. nih.gov This antagonism of TRPA1 contributes to the compounds' analgesic effects in models of inflammatory and neuropathic pain. nih.gov For instance, both propyphenazone and metamizole attenuated mechanical allodynia in a carrageenan-induced inflammation model without affecting prostaglandin E2 levels, supporting a TRPA1-mediated mechanism. nih.gov

Conversely, another study found that the active metabolites of metamizole, MAA and AA, can activate and sensitize TRPA1 and TRPV1 channels in a redox-dependent manner, while the parent drug itself inhibits TRPA1 activation. nih.gov A human study also suggested that metamizole's ability to decrease cinnamaldehyde-induced vasodilation points to TRPA1 engagement as part of its analgesic mechanism. ovid.com This indicates a complex interaction where the parent compounds and their metabolites may have differing effects on the channel.

Modulation of Neurotransmitter Systems and Ion Channels

Beyond direct enzyme and ion channel inhibition, the pharmacological profile of the propyphenazone-metamizole combination involves the modulation of broader neurotransmitter systems, particularly the endocannabinoid system.

Cannabinoid Receptor Type 1 (CB1) Activation and Endocannabinoid System Engagement

The mechanism of action for metamizole is increasingly understood to involve the endocannabinoid system. nbinno.comefsm.onlineefsm.online This interaction is primarily mediated through the activation of the Cannabinoid Receptor Type 1 (CB1). efsm.onlinedrugbank.com The analgesic effects of one of metamizole's active metabolites, 4-amino-antipyrine (AA), are specifically associated with CB1 receptor activation. drugbank.com

Studies investigating the central nervous system have shown that the antinociceptive effect of metamizole, when microinjected into the periaqueductal grey matter (PAG), is significantly reduced by the administration of a CB1 receptor antagonist. nih.govresearchgate.net This suggests that endocannabinoids and the CB1 receptor contribute to the descending pain inhibition pathways triggered by metamizole. nih.gov

However, the role of the cannabinoid system in metamizole's pharmacology may be condition-dependent. Some research has indicated that the antinociceptive and hypothermic effects of high doses of metamizole are not affected by a CB1 receptor antagonist, suggesting that under certain circumstances, the mechanism does not directly involve this receptor. nih.govfarmaciajournal.com

Opioidergic System Involvement and Receptor Interactions

The analgesic properties of metamizol, a key component of the combination, appear to be partially mediated through an indirect influence on the endogenous opioid system. Research indicates that the anti-hyperalgesic effect of 4-methylaminoantipyrine (4-MAA), an active metabolite of metamizole, may rely on the activation of κ-opioid receptors, exhibiting a functional similarity to morphine-like drugs.

Furthermore, the mechanism of action extends to the endocannabinoid system, which is intricately linked with opioidergic pathways. Another active metabolite of metamizole, 4-aminoantipyrine (4-AA), is associated with the activation of cannabinoid receptor type 1 (CB1). This interaction with the CB1 receptor is thought to contribute to the descending pain inhibitory pathway, a crucial circuit for pain modulation that is also influenced by opioids. The antinociceptive action of metamizol in the periaqueductal grey matter (PAG), a key area for pain processing, has been shown to be related to endocannabinoids nih.gov. The effects of metamizol in this region were diminished by a CB1 receptor antagonist, suggesting that endocannabinoids contribute to metamizole's analgesic effects by participating in the PAG-derived activation of descending antinociceptive pathways nih.gov.

Studies on the combined administration of metamizole and morphine have demonstrated a potentiation of morphine's analgesic effects on visceral pain. Interestingly, this synergistic effect was not reversed by the opioid antagonist naloxone (B1662785) in some experimental models, suggesting that the potentiation may occur through a pathway that is not directly or classically opioid-mediated. This points to a complex interplay of mechanisms rather than a simple additive effect at opioid receptors.

Guanosine (B1672433) 3',5'-Cyclic Monophosphate (cGMP) Activation and ATP-Sensitive Potassium Channel Opening

A significant aspect of the analgesic mechanism of metamizol's active metabolite, 4-methylaminoantipyrine (4-MAA), involves the nitric oxide (NO)-cGMP pathway and the subsequent opening of ATP-sensitive potassium (KATP) channels. The anti-hyperalgesic effect of 4-MAA has been demonstrated to be mediated by the activation of guanosine 3',5'-cyclic monophosphate (cGMP).

This pathway is initiated by the release of nitric oxide, which stimulates soluble guanylate cyclase to produce cGMP. The elevation of intracellular cGMP levels then leads to the opening of ATP-sensitive potassium channels. The opening of these channels in neuronal cells causes hyperpolarization of the cell membrane, which reduces neuronal excitability. This reduction in excitability is a key factor in diminishing the sensation of pain, particularly in states of hyperalgesia.

Prostaglandin Synthesis Inhibition Pathways (PGE2-induced hyperalgesia)

A primary and well-established mechanism of action for both propyphenazone and metamizol is the inhibition of prostaglandin synthesis. Prostaglandins (B1171923), particularly prostaglandin E2 (PGE2), are key mediators of inflammation and pain, contributing significantly to the phenomenon of hyperalgesia, an increased sensitivity to pain.

Both propyphenazone and the active metabolites of metamizol inhibit the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins patsnap.com. By blocking COX enzymes, these compounds reduce the production of PGE2 at sites of inflammation and in the central nervous system. This reduction in PGE2 levels leads to a decrease in the sensitization of nociceptive nerve endings, thereby alleviating pain and reducing fever patsnap.com. Propyphenazone is characterized as a selective COX-2 inhibitor researchgate.net. The inhibition of COX-2 is considered the principal mechanism for the anti-inflammatory and analgesic effects of NSAIDs, while inhibition of the constitutively expressed COX-1 isoform is associated with some of their side effects.

An irreversible coupling of propyphenazone and 4-aminoantipyrine, a metabolite of metamizole, has been shown to yield a compound with exceptional selectivity for the COX-2 enzyme nih.gov.

Theoretical Models of Receptor Occupancy and Binding Affinities

The interaction of a drug with its receptor is a critical determinant of its pharmacological effect. Theoretical models of receptor occupancy seek to quantify the relationship between drug concentration and the proportion of receptors occupied, which in turn relates to the observed biological response. The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its receptor.

For the propyphenazone-metamizol combination, specific receptor occupancy models have not been extensively detailed in the available literature. However, binding affinity data for individual components and their metabolites for relevant receptors provide insight into their molecular interactions.

Metamizole's analgesic and antipyretic effects are linked to the inhibition of COX enzymes by its active metabolites. While specific IC50 values for the primary metabolites against COX enzymes are not consistently reported across all studies, it is known that the plasma concentrations of 4-MAA can surpass the COX-1/2-relevant IC50 values in therapeutic use plos.org.

Recent research has also identified novel arachidonoyl amides of metamizole's main metabolites, which exhibit binding affinity for cannabinoid receptors. These findings suggest that the endocannabinoid system may play a role in the analgesic effects of metamizole. Computational docking studies have further explored the interaction between the metamizole metabolite 4-aminoantipyrine and the CB1 receptor, identifying key residues for this interaction.

In a study of a conjugate molecule formed by the irreversible coupling of propyphenazone and 4-aminoantipyrine (ANT-MP), specific binding affinities for COX enzymes were determined, highlighting a significant selectivity for COX-2 nih.gov.

The following table summarizes available binding affinity data for components and derivatives related to propyphenazone and metamizol.

| Compound/Metabolite | Target Receptor | Binding Affinity (IC50/Ki) |

| ANT-MP (Propyphenazone-4-aminoantipyrine conjugate) | COX-2 | IC50: 0.97 ± 0.04 µM nih.gov |

| COX-1 | No inhibition observed at 160 µM nih.gov | |

| 4-Aminoantipyrine (ANT) | COX-2 | IC50: 42 ± 1.1 µM nih.gov |

| COX-1 | IC50: 26 ± 1.8 µM nih.gov | |

| Arachidonoyl-4-methylaminoantipyrine | Cannabinoid Receptor 1 (CB1) | Ki: 7.8 ± 0.8 µM |

| Cannabinoid Receptor 2 (CB2) | Ki: 3.0 ± 0.4 µM | |

| Arachidonoyl-4-aminoantipyrine | Cannabinoid Receptor 1 (CB1) | Ki: 2.9 ± 0.3 µM |

| Cannabinoid Receptor 2 (CB2) | Ki: 5.4 ± 0.6 µM |

Biotransformation and Metabolic Pathways in Research Models

Elucidation of Primary Metabolic Routes

The initial metabolic processes for metamizole (B1201355) and propyphenazone (B1202635) are distinct, involving hydrolysis and demethylation, respectively. These first-pass metabolic events are critical as they produce the primary metabolites that undergo further biotransformation.

Hydrolysis of Metamizole to 4-Methyl-amino-antipyrine (MAA)

Metamizole is considered a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form. mdpi.com Upon oral administration, metamizole undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to its primary and pharmacologically active metabolite, 4-Methyl-amino-antipyrine (MAA). mdpi.comresearchgate.netnih.gov This conversion is so swift and complete that the parent compound, metamizole, is typically not detectable in serum or urine following administration. nih.gov The absorption of MAA from the digestive system is both rapid and nearly total. mdpi.com

Demethylation of Propyphenazone

The principal metabolic pathway for propyphenazone is demethylation. nih.gov This process involves the removal of a methyl group from the propyphenazone molecule. Research in female Wistar rats indicates that pretreatment with propyphenazone does not lead to significant changes in the N-demethylation of aminophenazone or the O-demethylation of codeine phosphate (B84403). nih.gov The primary urinary metabolite identified in studies is the enolglucuronide of N-(2)-demethylpropyphenazone, indicating that demethylation is a key step in its biotransformation and subsequent elimination. nih.gov

Secondary Metabolic Transformations and Active Metabolite Formation

Following the initial breakdown, the primary metabolite of metamizole, MAA, is subjected to several secondary metabolic transformations. These pathways, occurring predominantly in the liver, result in the formation of other metabolites, some of which are also pharmacologically active. mdpi.comresearchgate.net

N-Demethylation of MAA to 4-Amino-antipyrine (AA)

One of the significant secondary pathways is the N-demethylation of MAA to form another active metabolite, 4-Amino-antipyrine (AA). mdpi.comnih.govresearchgate.net This reaction is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. mdpi.comnih.gov Specific isoenzymes identified as major contributors to this process in human liver microsomes include CYP2B6, CYP2C8, CYP2C9, and CYP3A4. nih.govresearchgate.net

However, research suggests that hepatic metabolism alone may not account for the total in vivo demethylation of MAA. Studies have shown that human myeloperoxidase (MPO), an enzyme abundant in granulocytes and their precursors, can efficiently demethylate MAA. nih.govresearchgate.net The demethylation capacity of granulocytes and their precursors in the bone marrow is estimated to be approximately 600 times higher than that of the liver, suggesting that a major portion of MAA is demethylated by circulating granulocytes. nih.gov The reaction kinetics for MPO have been determined, showing a Km of 22.5 μM and a maximal velocity of 14 nmol/min/mg protein. nih.govresearchgate.net

C-Oxidation of MAA to 4-Formyl-amino-antipyrine (FAA)

In parallel to N-demethylation, MAA can also be metabolized through oxidation to form the inactive metabolite 4-Formyl-amino-antipyrine (FAA). mdpi.comresearchgate.net This metabolic route is also carried out in the liver, involving cytochrome P-450 oxygenases. researchgate.netnih.gov

N-Acetylation of AA to 4-Acetyl-amino-antipyrine (AAA)

The active metabolite 4-Amino-antipyrine (AA) undergoes a further metabolic step, N-acetylation, to form the inactive metabolite 4-Acetyl-amino-antipyrine (AAA). mdpi.comnih.gov This reaction is catalyzed by the polymorphic N-acetyltransferase-2 (NAT2) system. researchgate.netnih.gov The formation of AAA is a significant pathway in the elimination of metamizole metabolites, with AAA being one of the main metabolites excreted in urine. mdpi.com

Metabolic Pathway Summary

| Metabolic Step | Parent Compound | Resulting Metabolite | Enzymes/Process | Location |

|---|---|---|---|---|

| Hydrolysis | Metamizole | 4-Methyl-amino-antipyrine (MAA) | Non-enzymatic | Gastrointestinal Tract mdpi.com |

| Demethylation | Propyphenazone | N-(2)-demethylpropyphenazone | Not specified | Not specified |

| N-Demethylation | 4-Methyl-amino-antipyrine (MAA) | 4-Amino-antipyrine (AA) | CYP2B6, 2C8, 2C9, 3A4; Myeloperoxidase (MPO) nih.govresearchgate.net | Liver, Granulocytes/Bone Marrow nih.govnih.govresearchgate.net |

| C-Oxidation | 4-Methyl-amino-antipyrine (MAA) | 4-Formyl-amino-antipyrine (FAA) | Cytochrome P-450 Oxygenases researchgate.net | Liver mdpi.comnih.gov |

| N-Acetylation | 4-Amino-antipyrine (AA) | 4-Acetyl-amino-antipyrine (AAA) | N-acetyltransferase-2 (NAT2) researchgate.netnih.gov | Liver mdpi.com |

Enol-glucuronide Formation of Demethylated Propyphenazone

A primary metabolic route for propyphenazone involves demethylation. bps.ac.uknih.gov Following this initial biotransformation step, the resulting metabolite, N-(2)-demethylpropyphenazone, undergoes a significant conjugation reaction. Research has identified the main urinary metabolite of propyphenazone as the enol-glucuronide of N-(2)-demethylpropyphenazone. bps.ac.uknih.gov This phase II metabolic process, known as glucuronidation, involves the attachment of a glucuronic acid moiety to the demethylated metabolite. nih.govnih.gov This reaction increases the water solubility of the compound, facilitating its excretion from the body. nih.govupol.cz

Enzymatic Systems Governing Biotransformation

The metabolism of propyphenazone and metamizole is governed by a sophisticated network of enzymes that catalyze both phase I and phase II reactions.

Cytochrome P450 (CYP) Isoenzyme Involvement

Metamizole itself is a prodrug and is not typically detected in bodily fluids after administration. nih.govresearchgate.net It is hydrolyzed to its primary active metabolite, 4-methylaminoantipyrine (4-MAA). nih.govresearchgate.netgoogle.com The subsequent metabolism of 4-MAA is heavily dependent on the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net

Key biotransformation steps for 4-MAA include N-demethylation to 4-aminoantipyrine (B1666024) (4-AA) and oxidation to 4-formylaminoantipyrine (B29614) (4-FAA). nih.govresearchgate.net In vitro studies using CYP-expressing supersomes have identified CYP1A2 as the principal enzyme responsible for both the N-demethylation and formation of 4-FAA from 4-MAA. researchgate.net Other isoenzymes, such as CYP2C19 and CYP2D6, also contribute to the N-demethylation process. researchgate.net While some initial studies in human hepatic microsomes suggested a major role for CYP3A4, further in vitro and in vivo research has strongly supported the primary importance of CYP1A2. nih.gov

Clinical studies have shown that metamizole administration can induce several CYP isoenzymes. This induction leads to a decrease in the area under the plasma concentration-time curve (AUC) for substrates of these enzymes, indicating increased metabolic activity.

Table 1: CYP Isoenzyme Involvement in Metamizole Metabolite Biotransformation

| CYP Isoenzyme | Role in Metabolism of 4-MAA | Induction by Metamizole |

|---|---|---|

| CYP1A2 | Major enzyme for N-demethylation and 4-FAA formation. nih.govresearchgate.net | Weakly inhibited by metamizole. nih.gov |

| CYP2B6 | Not a primary metabolizer of 4-MAA. | Moderately induced. nih.govresearchgate.netdrugbank.com |

| CYP2C9 | Not a primary metabolizer of 4-MAA. | Weakly induced. nih.govnih.gov |

| CYP2C19 | Contributes to N-demethylation. researchgate.net | Moderately induced. nih.govnih.gov |

| CYP3A4 | Minor role suggested by some studies. nih.gov | Moderately induced. nih.govresearchgate.netdrugbank.com |

| CYP2D6 | Contributes to N-demethylation. researchgate.net | No alteration in activity. nih.gov |

N-Acetyltransferase (NAT2) Activity in Metabolite Conjugation

The formation of the metabolite 4-acetylaminoantipyrine (4-AAA) from 4-aminoantipyrine (4-AA) is a key phase II conjugation step. This reaction is unequivocally catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. nih.gov NAT2 is a xenobiotic-metabolizing enzyme responsible for the acetyl coenzyme A-dependent N-acetylation of various arylamine and hydrazine (B178648) compounds. nih.govresearchgate.net

The gene for NAT2 is polymorphic, leading to different enzyme activity levels in the population. taylorandfrancis.com This results in distinct phenotypes, primarily classified as 'slow acetylators' and 'rapid acetylators'. nih.gov In slow acetylators, the reduced function of the NAT2 enzyme can lead to impaired degradation of toxic metabolites. nih.gov This genetic variability in NAT2 activity is a significant factor in the inter-individual differences observed in the metabolic profile of metamizole. nih.govdntb.gov.ua

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) Mediated Induction

The induction of CYP enzymes by metamizole is a receptor-mediated process. The key transcription factors governing the expression of many drug-metabolizing enzymes are the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). nih.govresearchgate.netfrontiersin.org These receptors act as xenobiotic sensors; when activated by a ligand, they form a heterodimer with the retinoid X receptor (RXR), translocate to the cell nucleus, and bind to the promoter regions of target genes, enhancing their transcription. nih.govfrontiersin.org

Research conducted in HepaRG cells, including those with stable knockouts of PXR or CAR, has demonstrated that the induction of CYPs by 4-MAA, the principal metabolite of metamizole, is dependent on CAR, not PXR. nih.gov Metamizole itself does not appear to act as a direct ligand for either PXR or CAR, suggesting an indirect, phenobarbital-like mechanism of induction. drugbank.com This CAR-mediated induction explains the observed increase in the expression of CYP2B6, CYP2C9, CYP2C19, and CYP3A4 following metamizole administration. nih.gov

Theoretical Modeling of Metabolic Cascades and Enzyme Kinetics

The biotransformation of propyphenazone and metamizole can be conceptualized as a multi-step enzymatic cascade. Theoretical modeling provides a framework for understanding the kinetics of these complex systems, from the initial hydrolysis of metamizole to the subsequent phase I and phase II reactions involving its metabolites.

Kinetic analysis of such open multicyclic enzyme cascade systems allows for the derivation of equations that describe the entire reaction course, including both the transient phase and the steady state. nih.gov These models can predict the concentration of each metabolite over time and evaluate the time required to reach a steady state. nih.gov

For the metamizole pathway, such a model would incorporate:

The initial hydrolysis rate of metamizole to 4-MAA.

The Michaelis-Menten kinetics for each CYP isoenzyme (CYP1A2, CYP2C19, CYP2D6) involved in the conversion of 4-MAA to 4-AA and 4-FAA.

The kinetics of the NAT2-catalyzed acetylation of 4-AA to 4-AAA, taking into account the different efficiencies of rapid and slow acetylator phenotypes.

The induction effects mediated by CAR, which would be modeled as a change in the Vmax (maximum reaction velocity) for the target CYP enzymes (CYP2B6, CYP3A4, etc.).

By integrating these parameters, theoretical models can simulate the metabolic cascade, offering insights into the complex interactions and predicting how genetic polymorphisms (e.g., in NAT2) or the presence of other drugs might alter the metabolic profile. dntb.gov.ua

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Propyphenazone | - |

| Metamizole (Dipyrone) | - |

| N-(2)-demethylpropyphenazone | - |

| 4-methylaminoantipyrine | 4-MAA |

| 4-aminoantipyrine | 4-AA |

| 4-formylaminoantipyrine | 4-FAA |

| 4-acetylaminoantipyrine | 4-AAA |

| Glucuronic acid | - |

| Acetyl coenzyme A | - |

| Midazolam | - |

| Efavirenz | - |

| Flurbiprofen | - |

| Omeprazole | - |

| Caffeine | - |

| Paraxanthine | - |

Pharmacokinetic and Pharmacodynamic Modeling in Pre Clinical and in Silico Contexts

Computational Pharmacokinetic Modeling

Computational pharmacokinetic (PK) modeling utilizes mathematical models to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of compounds. nih.govymerdigital.com These in silico approaches, such as physiologically based pharmacokinetic (PBPK) modeling, are integral in pre-clinical research, offering insights into a drug's behavior based on its physicochemical properties and physiological parameters of the system being modeled. nih.govmdpi.com PBPK models consist of compartments representing physiological organs, interconnected by the circulatory system, allowing for the simulation of a drug's journey through the body. nih.gov Such models can help predict key parameters and inform further in vitro and in vivo studies.

Advanced compartmental absorption models provide a theoretical framework for understanding the kinetics of a drug's transit, dissolution, and permeation across the gastrointestinal epithelium. mdpi.com These in silico models, often integrated within PBPK software like GastroPlus or Simcyp, simulate absorption based on factors such as a compound's solubility, permeability, and pKa, alongside the physiological conditions of the gut. nih.govnih.gov

Metamizole (B1201355) is a prodrug that undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA), which is then absorbed. drugbank.comresearchgate.net The parent compound is typically not detected in plasma following oral administration. drugbank.com Studies indicate a high bioavailability of 4-MAA, with approximately 85% of the metabolites being absorbed. drugbank.comresearchgate.net Propyphenazone (B1202635) is also noted for its rapid absorption from the gastrointestinal tract following oral administration. patsnap.com While the principles of PBPK modeling are well-established for predicting oral absorption, specific published models detailing the theoretical absorption mechanisms of metamizole or propyphenazone are not widely available.

The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the theoretical volume into which a drug distributes to achieve the same concentration as in plasma. nih.gov Computational methods, including quantitative structure-activity relationship (QSAR) models and PBPK approaches, are used to predict Vd and plasma-protein binding (PPB) based on a molecule's structural and physicochemical properties. nih.govpharmacyinfoline.com In silico molecular docking is another powerful tool used to simulate the interaction between a drug molecule and plasma proteins, such as human serum albumin (HSA), to predict binding affinity and identify key binding sites. nih.govsemanticscholar.org

For metamizole, the Vd of its primary active metabolite, 4-MAA, has been reported to be approximately 1.15 L/kg. drugbank.com The protein binding of metamizole's metabolites is generally low, with an average of 60% for 4-MAA, 4-aminoantipyrine (B1666024) (4-AA), 4-formylaminoantipyrine (B29614) (4-FAA), and 4-acetylaminoantipyrine (4-AAA). drugbank.com One pharmacokinetic modeling study in children assumed the volumes of distribution for all metabolites were equal due to a lack of specific data for each. researchgate.net

Propyphenazone exhibits a Vd of approximately 2 L/kg in research volunteers. nih.gov While specific protein binding percentages for propyphenazone are not detailed, the structurally related pyrazolone (B3327878) compound aminopyrine (B3395922) shows binding to plasma proteins of approximately 15%. nih.gov

| Compound/Metabolite | Parameter | Value | System/Context |

|---|---|---|---|

| Metamizole (as 4-MAA) | Volume of Distribution (Vd) | ~1.15 L/kg | Human Research |

| Metamizole Metabolites | Plasma Protein Binding | ~60% | General |

| Propyphenazone | Volume of Distribution (Vd) | 2 L/kg | Human Volunteers |

| Aminopyrine (related compound) | Plasma Protein Binding | ~15% | General |

Pharmacokinetic models are frequently used to characterize the elimination phase of a drug from plasma concentration-time data. A two-compartment model, for instance, can describe the kinetics of a drug that distributes from a central compartment (like blood) to a peripheral compartment (like tissues) and is eliminated from the central compartment. This type of modeling allows for the calculation of distinct distribution and elimination half-lives.

Metamizole itself has a very short in vitro half-life of about 16 minutes and is rapidly converted to its metabolites in vivo. drugbank.com The elimination half-life of its primary active metabolite, 4-MAA, is reported to be between 2.6 and 3.5 hours in humans. drugbank.com In a pre-clinical study involving calves, the pharmacokinetic profile of 4-MAA was best described by a two-compartment model, which calculated a slow elimination half-life (t½β) of 9.49 hours. In the same animal model, the elimination half-life for the secondary active metabolite, 4-AA, was determined to be between 6.23 and 8.87 hours.

The elimination half-life of propyphenazone is relatively short, typically ranging from 2 to 3 hours. patsnap.com

| Compound/Metabolite | Parameter | Value | System/Context | Modeling Detail |

|---|---|---|---|---|

| Metamizole | Half-Life (t½) | 16 minutes | In Vitro | - |

| 4-Methylaminoantipyrine (4-MAA) | Elimination Half-Life (t½) | 2.6 - 3.5 hours | Human Research | - |

| 4-Methylaminoantipyrine (4-MAA) | Elimination Half-Life (t½β) | 9.49 hours | Calf Model | Two-Compartment Model |

| 4-Aminoantipyrine (4-AA) | Elimination Half-Life (t½) | 6.23 - 8.87 hours | Calf Model | Non-compartmental analysis |

| Propyphenazone | Elimination Half-Life (t½) | 2 - 3 hours | General | - |

Studies in animal models are fundamental to determining the routes by which a compound and its metabolites are excreted from the body. For metamizole, research indicates that its metabolites are primarily eliminated via the renal route. drugbank.com Following administration, approximately 90% of a given dose is recovered in the urine, with the remaining 10% found in feces. drugbank.com

Similarly, the excretion of propyphenazone and its metabolites occurs mainly through the kidneys. patsnap.com The primary urinary metabolite identified in research studies is the enolglucuronide of N-(2)-demethylpropyphenazone. nih.gov Pre-clinical pharmacokinetic studies for propyphenazone have been conducted in animal models, including dogs and rabbits. nih.gov

Theoretical Pharmacodynamic Models at Molecular and Cellular Levels

Theoretical pharmacodynamic models aim to describe the relationship between drug concentration and its pharmacological effect at a molecular or cellular level. In silico techniques like molecular docking can model the interaction between a compound and its protein target, predicting binding affinity and mode of action. acs.orgresearchgate.net In vitro cell-based and biochemical assays are used to generate dose-response curves, which quantify the effect of a compound over a range of concentrations and allow for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). technologynetworks.com

In vitro studies have established dose-response relationships for metamizole and propyphenazone, primarily concerning their interaction with cyclooxygenase (COX) enzymes. Molecular modeling of 4-methylaminoantipyrine (4-MAA), the main active metabolite of metamizole, suggests a common binding mode to both COX-1 and COX-2 isoforms. nih.gov However, assays in different systems reveal nuances in its inhibitory profile. In assays using purified enzymes, metamizole inhibited both COX-1 and COX-2 with an IC50 value of approximately 150 µg/mL. nih.gov In contrast, studies in intact cells showed a marked selectivity for COX-2. In lipopolysaccharide-activated murine macrophages and human leukocytes, the IC50 values for COX-2 inhibition were 12 µg/mL and 21 µg/mL, respectively, whereas the IC50 for COX-1 in human platelets was significantly higher at 486 µg/mL. nih.gov Further in vitro work in human whole blood determined the IC50 of 4-MAA to be 2.55 µM for COX-1 and 4.65 µM for COX-2, with the secondary metabolite 4-aminoantipyrine (4-AA) being approximately 8- to 9-fold less potent. researchgate.net

A study on the U-87 MG human glioblastoma cell line demonstrated a biphasic dose-response relationship for metamizole; it exhibited cytotoxic effects at high concentrations (100 and 1000 µg/mL) but had proliferative effects at lower concentrations (e.g., 10, 12.5, 25, and 50 µg/mL). wcrj.net

For propyphenazone, which is a weak non-selective COX inhibitor, molecular modeling techniques have been used to investigate novel analogues with enhanced selectivity. medchemexpress.comnih.gov One such analogue, formed by coupling propyphenazone and 4-aminoantipyrine (ANT-MP), displayed exceptional selectivity for COX-2, with an IC50 of 0.97 µM, and no observed inhibition of COX-1 at concentrations up to 160 µM. acs.orgresearchgate.netnih.gov Another prodrug, ibuprofen-propyphenazone (IB-MP), after enzymatic activation in vitro, inhibited COX-1 and COX-2 with IC50 values of 4.7 µM and 1.3 µM, respectively. acs.orgnih.gov

| Compound/Metabolite | Target/System | Parameter | Value |

|---|---|---|---|

| Metamizole | Purified COX-1 | IC50 | ~150 µg/mL |

| Metamizole | Purified COX-2 | IC50 | ~150 µg/mL |

| Metamizole | COX-1 (Human Platelets) | IC50 | 486 µg/mL |

| Metamizole | COX-2 (Murine Macrophages) | IC50 | 12 µg/mL |

| 4-Methylaminoantipyrine (4-MAA) | COX-1 (Human Whole Blood) | IC50 | 2.55 µM |

| 4-Methylaminoantipyrine (4-MAA) | COX-2 (Human Whole Blood) | IC50 | 4.65 µM |

| Propyphenazone Analogue (ANT-MP) | COX-1 | IC50 | >160 µM |

| Propyphenazone Analogue (ANT-MP) | COX-2 | IC50 | 0.97 µM |

| Propyphenazone Prodrug (IB-MP) | COX-1 | IC50 | 4.7 µM |

| Propyphenazone Prodrug (IB-MP) | COX-2 | IC50 | 1.3 µM |

Molecular Efficacy and Potency Derivations

The molecular efficacy and potency of the individual components of the propyphenazone-metamizole combination, primarily their inhibitory effects on cyclooxygenase (COX) enzymes, have been investigated in preclinical studies. These studies provide insights into the mechanisms underlying their analgesic and anti-inflammatory properties.

Metamizole's active metabolite, 4-methylaminoantipyrine (4-MAA), has been a focus of such research. In vitro studies have shown that metamizole and its metabolites can inhibit both COX-1 and COX-2. For instance, one study found that metamizole inhibited purified COX-1 and COX-2 with a similar IC50 value of approximately 150 µg/ml. However, in intact cell systems, the inhibitory profile was different, with significantly higher IC50 values for COX-1 in bovine aortic endothelial cells and human platelets (1730 +/- 150 µg/ml and 486 +/- 56 µg/ml, respectively) compared to COX-2 in lipopolysaccharide-activated murine macrophages and human leukocytes (12 +/- 1.8 µg/ml and 21 +/- 2.9 µg/ml, respectively) nih.gov. This suggests a preferential inhibition of COX-2 in a cellular environment, which could contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs nih.gov.

Propyphenazone is generally considered a weak, non-selective COX inhibitor. However, interesting findings have emerged from studies on propyphenazone-based analogues. One study explored the coupling of propyphenazone with 4-aminoantipyrine (another active metabolite of metamizole). This combination, referred to as ANT-MP, demonstrated exceptional selectivity for COX-2, with an IC50 of 0.97 ± 0.04 μM, while showing no significant inhibition of COX-1 at concentrations up to 160 μM acs.orgresearchgate.netfigshare.com. This suggests a synergistic interaction at the molecular level that significantly enhances COX-2 selectivity acs.orgresearchgate.netfigshare.com. The parent compound, 4-aminoantipyrine (ANT) alone, inhibited both COX-1 and COX-2 with much lower potency (IC50 for COX-1 = 26 ± 1.8 μM and for COX-2 = 42 ± 1.1 μM) acs.org.

The following table summarizes the reported IC50 values for metamizole, propyphenazone, and related compounds against COX-1 and COX-2.

| Compound | Enzyme | IC50 | Cell System/Source |

| Metamizole | Purified COX-1 | ~150 µg/ml | Purified enzyme |

| Metamizole | Purified COX-2 | ~150 µg/ml | Purified enzyme |

| Metamizole | COX-1 | 1730 +/- 150 µg/ml | Intact bovine aortic endothelial cells |

| Metamizole | COX-1 | 486 +/- 56 µg/ml | Human platelets |

| Metamizole | COX-2 | 12 +/- 1.8 µg/ml | Lipopolysaccharide-activated murine macrophages |

| Metamizole | COX-2 | 21 +/- 2.9 µg/ml | Lipopolysaccharide-activated human leukocytes |

| ANT-MP | COX-2 | 0.97 ± 0.04 μM | In vitro assay |

| 4-Aminoantipyrine (ANT) | COX-1 | 26 ± 1.8 μM | In vitro assay |

| 4-Aminoantipyrine (ANT) | COX-2 | 42 ± 1.1 μM | In vitro assay |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on pyrazolone derivatives have focused on identifying the key molecular descriptors that govern their COX inhibitory activity. These descriptors can include spatial, molecular, and electrotopological properties. For instance, 2D-QSAR studies on a series of substituted pyrazolone derivatives have been performed to establish correlations between their inhibitory activities and calculated predictor variables using methods like partial least square regression nih.gov. Such models help in understanding the structural requirements for potent anti-inflammatory activity and can guide the design of new, more effective molecules nih.gov.

3D-QSAR studies have also been applied to pyrazole (B372694) derivatives to understand their interaction with the COX-2 enzyme. These studies help in creating pharmacophore models that define the essential three-dimensional arrangement of chemical features necessary for biological activity. For pyrazole-based COX-2 inhibitors, these models often highlight the importance of specific substituent groups and their orientation for optimal binding to the active site of the enzyme. The insights gained from these QSAR studies on related pyrazolone and pyrazole compounds can be extrapolated to understand the potential structure-activity relationships of propyphenazone and metamizole.

In Silico Approaches: Molecular Docking and Dynamics Simulations

In silico methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between drug molecules and their biological targets at an atomic level. While specific studies on the "propyphenazone-metamizole" combination are scarce, research on the individual components and related pyrazolone derivatives provides a theoretical framework for their mechanism of action.

Molecular docking studies have been employed to predict the binding modes of pyrazolone derivatives within the active sites of COX-1 and COX-2 enzymes. These studies have been instrumental in explaining the observed selectivity of certain compounds for COX-2. For instance, the docking of a propyphenazone-4-aminoantipyrine hybrid (ANT-MP) into the COX-2 active site revealed a binding mode that accounts for its high selectivity researchgate.netfigshare.com. The pyrazole ring, a common feature in both propyphenazone and metamizole's metabolites, is often identified as a key scaffold for interacting with COX-2 receptors nih.gov. Docking analyses of other pyrazole derivatives have shown that specific substitutions on the pyrazole ring can lead to favorable interactions with key amino acid residues in the COX-2 active site, such as His90, Arg513, and Phe518, which are crucial for inhibitory activity nih.gov.

Molecular dynamics simulations provide further insights into the stability and dynamics of the ligand-protein complex over time. MD simulations of COX-2 with various inhibitors have been used to analyze the stability of docked complexes and to understand the conformational changes that occur upon ligand binding nih.govmdpi.com. For metamizole, molecular models of its major active derivative, 4-methylaminoantipyrine, complexed with both COX-1 and COX-2 have suggested a common binding mode to both isoforms, which is consistent with its non-selective inhibition of the purified enzymes nih.gov.

Quantum chemical methods have also been used to investigate the structural and electronic properties of the propyphenazone molecule, providing data on its optimized structure, HOMO-LUMO energies, and molecular electrostatic potential, which are valuable for understanding its reactivity and potential interactions with biological targets researchgate.net.

Pre Clinical Mechanistic Investigations in in Vitro and in Vivo Models

Cellular Models for Pathway Elucidation

In vitro studies using cellular models have provided foundational insights into the mechanisms of action, allowing for the detailed examination of enzyme inhibition, receptor interactions, and modulation of intracellular signaling pathways.

A primary mechanism for both propyphenazone (B1202635) and metamizole (B1201355) involves the modulation of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) synthesis.

Propyphenazone: As a pyrazolone (B3327878) class non-steroidal anti-inflammatory drug (NSAID), propyphenazone exerts its analgesic and antipyretic effects primarily through the inhibition of COX enzymes. patsnap.com It demonstrates a relatively balanced inhibition of both COX-1 and COX-2 isoforms, which prevents the conversion of arachidonic acid to prostaglandin H2, a key precursor in the inflammatory cascade. patsnap.com

Metamizole: The analgesic properties of metamizole are also linked to COX inhibition, a function carried out by its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA). researchgate.net However, its profile is distinct from typical NSAIDs. efsm.online Studies have shown that while its inhibition of COX-1 and COX-2 is considered weak compared to classic NSAIDs, it demonstrates a more pronounced effect on COX-2. efsm.online Some evidence also points towards an inhibitory action on COX-3, a splice variant of COX-1 found in the central nervous system. researchgate.netnih.gov The interaction with COX enzymes may be complex, potentially involving the redirection of prostaglandin synthesis rather than direct competitive inhibition at the active site. mdpi.com

| Compound | Enzyme Source | COX-1 IC50 | COX-2 IC50 |

|---|---|---|---|

| Metamizole | Purified Enzymes | ~150 µg/ml | ~150 µg/ml |

| Metamizole | Intact Bovine Aortic Endothelial Cells | 1730 +/- 150 µg/ml | - |

| Metamizole | Intact Human Platelets | 486 +/- 56 µg/ml | - |

| Metamizole | LPS-activated Murine Macrophages | - | 12 +/- 1.8 µg/ml |

| Metamizole | LPS-activated Primary Human Leukocytes | - | 21 +/- 2.9 µg/ml |

Beyond enzyme inhibition, the active metabolites of metamizole and propyphenazone interact with several receptor systems involved in nociception.

Cannabinoid (CB1) Receptors: The endocannabinoid system is a significant target for metamizole. efsm.online Its analgesic effect is partly mediated through the activation of cannabinoid type 1 (CB1) receptors, which engages descending pain inhibitory pathways. efsm.onlinenih.gov Research has identified novel arachidonoyl amide metabolites of metamizole that are formed in vivo. nih.gov These metabolites have been shown to bind to human recombinant CB1 and CB2 receptors, suggesting a direct interaction with the cannabinoid system. nih.govresearchgate.net

| Metabolite | CB1 Receptor Ki (µM) | CB2 Receptor Ki (µM) |

|---|---|---|

| Metabolite 1 (Arachidonoyl amide of MAA) | 7.8 ± 0.8 | 3.0 ± 0.4 |

| Metabolite 2 (Arachidonoyl amide of AA) | 2.9 ± 0.3 | 5.4 ± 0.6 |

Opioid Receptors: The analgesic mechanism of metamizole also involves the activation of the endogenous opioidergic system. mdpi.com Specifically, the anti-hyperalgesic effect of its active metabolite, 4-MAA, has been linked to the activation of κ-opioid receptors, exhibiting a functional similarity to morphine-like drugs. mdpi.com

TRPA1 Channels: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a sensor for noxious stimuli on nociceptive neurons, is a key target for pyrazolone derivatives. Both propyphenazone and metamizole have been shown to selectively inhibit TRPA1-mediated calcium responses and currents in expressing cells. frontiersin.org This action is believed to contribute significantly to their analgesic effects, particularly in inflammatory and neuropathic pain states.

Cyclic GMP (cGMP) Pathway: The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway plays a crucial role in pain modulation. nih.govnih.gov The antihyperalgesic effect of metamizole's active metabolite, MAA, is mediated by the activation of this pathway. drugbank.com It is hypothesized that metamizole facilitates the activation of the PI3Kγ/AKT/nNOS/cGMP cascade, which leads to the hyperpolarization of primary sensory neurons and a reduction in their excitability. mdpi.com This mechanism, involving the l-arginine/NO/cGMP/K+ channel pathway, appears to be a key component of its peripheral and central analgesic action. mdpi.com

Inositol (B14025) Phosphate (B84403) Synthesis: Metamizole's spasmolytic activity is linked to its ability to modulate intracellular calcium levels. nih.gov This is achieved through the inhibition of G-protein coupled receptor (GPCR)-stimulated inositol phosphate accumulation. nih.gov By reducing the synthesis of inositol phosphates, metamizole inhibits the subsequent release of calcium from intracellular stores, leading to smooth muscle relaxation. nih.govnih.gov

Animal Models for Molecular and Cellular Pathway Research

In vivo studies in animal models have been essential to confirm and expand upon the mechanisms identified in cellular assays, providing a more integrated understanding of the compounds' antihyperalgesic and spasmolytic effects.

Metamizole: In rodent models, the active metabolites MAA and AA effectively inhibit hyperalgesia induced by prostaglandin E2 (PGE2). drugbank.com The distinct mechanisms of these metabolites have been demonstrated in vivo, with the effects of MAA being linked to cGMP activation and κ-opioid receptor signaling, while the effects of AA are associated with CB1 receptor activation. mdpi.comdrugbank.com Studies in rats with neuropathic pain have also shown that metamizole can relieve pain by modulating cytokine levels within the dorsal root ganglia. medchemexpress.com Furthermore, in models of inflammation, the antinociceptive action of metamizole in the periaqueductal grey matter (PAG) was shown to be dependent on endocannabinoids acting on CB1 receptors in the PAG-RVM (rostral ventromedial medulla) axis. researchgate.net

Propyphenazone: In mouse models of inflammatory and neuropathic pain (e.g., carrageenan-induced paw edema and partial sciatic nerve ligation), propyphenazone demonstrates significant analgesic effects by attenuating TRPA1-mediated mechanical allodynia.

The spasmolytic properties, particularly of metamizole, have been investigated in various animal tissue models.

Metamizole: In isolated guinea pig tracheal smooth muscle, metamizole induces relaxation of contractions mediated by G protein-coupled receptors. mdpi.com This effect is attributed to its ability to reduce ATP-triggered intracellular free calcium levels. nih.gov The underlying mechanism is the inhibition of inositol phosphate-mediated calcium release from intracellular stores, which has been confirmed in ex vivo models and provides a clear basis for its use in conditions involving smooth muscle spasms. nih.govnih.gov

Anti-pyretic Pathway Research

Pre-clinical investigations in both in vitro and in vivo models have elucidated the anti-pyretic (fever-reducing) mechanisms of the propyphenazone-metamizole combination, revealing a multi-faceted approach to temperature regulation. The combination leverages the distinct but complementary actions of each compound on the pathways governing pyresis.

Propyphenazone, a pyrazolone derivative, exerts its anti-pyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. researchgate.net These enzymes are critical in the synthesis of prostaglandins (B1171923), such as prostaglandin E2 (PGE2), which are key mediators in elevating the hypothalamic set point for body temperature during fever. researchgate.netresearchgate.net By inhibiting COX enzymes, propyphenazone effectively reduces the production of prostaglandins, thereby contributing to the lowering of febrile body temperature. researchgate.net

Metamizole (also known as dipyrone) exhibits a more complex anti-pyretic profile that is not solely reliant on prostaglandin synthesis inhibition. Research indicates that metamizole can block both prostaglandin-dependent and prostaglandin-independent pathways of fever. researchgate.net This dual action distinguishes its mechanism from traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The anti-pyretic action of metamizole is largely mediated by its active metabolites, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (B1666024) (4-AA). In vivo studies on fever induced by lipopolysaccharide (LPS), a model for prostaglandin-dependent fever, have shown that 4-MAA and 4-AA reduce fever by inhibiting the synthesis of PGE2 in the periphery and the central nervous system. The presence of these metabolites in the cerebrospinal fluid (CSF) and hypothalamus correlates with the reduction of both fever and PGE2 levels.

Crucially, research using models of prostaglandin-independent fever, such as that induced by Tityus serrulatus scorpion venom (Tsv), has demonstrated that the metabolite 4-MAA is capable of reducing fever without affecting PGE2 levels. This indicates that 4-MAA is responsible for the additional, prostaglandin-independent anti-pyretic mechanism of metamizole.

The combination of propyphenazone's direct COX inhibition with metamizole's dual action on both prostaglandin-dependent and -independent pathways provides a comprehensive mechanism for fever reduction.

Table 1: Summary of Pre-clinical Findings on Anti-pyretic Mechanisms

| Compound/Metabolite | Model / System | Key Mechanism of Action | Finding |

|---|---|---|---|

| Propyphenazone | In vitro / In vivo | Inhibition of COX-1 and COX-2 enzymes. | Reduces the synthesis of fever-mediating prostaglandins. researchgate.net |

| Metamizole | In vivo (LPS-induced fever) | Inhibition of central and peripheral prostaglandin synthesis. | Blocks prostaglandin-dependent fever pathways. researchgate.net |

| Metamizole Metabolite (4-MAA) | In vivo (LPS-induced fever) | Inhibition of PGE2 synthesis in hypothalamus and CSF. | Contributes to the reduction of prostaglandin-dependent fever. |

| Metamizole Metabolite (4-AA) | In vivo (LPS-induced fever) | Inhibition of PGE2 synthesis in hypothalamus and CSF. | Contributes to the reduction of prostaglandin-dependent fever. |

| Metamizole Metabolite (4-MAA) | In vivo (Tsv venom-induced fever) | Prostaglandin-independent pathway modulation. | Reduces fever in models where prostaglandins are not the primary mediator. |

Investigation of Neurobiological Effects (e.g., descending pain inhibitory pathway)

The neurobiological effects of the propyphenazone-metamizole combination, particularly concerning its analgesic properties, are significantly linked to the modulation of central pain pathways. Pre-clinical research, primarily in in vivo rat models, has highlighted the role of metamizole in activating the descending pain inhibitory pathway. This system is a critical component of the body's endogenous pain-relief mechanism, originating in the brainstem and modulating nociceptive signals at the spinal cord level.

Studies have demonstrated that metamizole produces central antinociceptive effects by stimulating inhibitory pathways that descend from the periaqueductal grey (PAG) matter to the spinal cord. The PAG, a midbrain structure, is a key control center for pain modulation. Activation of neurons in the PAG leads to the engagement of downstream structures, such as the rostral ventromedial medulla (RVM), which in turn inhibits the transmission of pain signals in the dorsal horn of the spinal cord.

Further mechanistic investigations in rat models of inflammatory pain have revealed that the antinociceptive action of metamizole within the PAG is connected to the endocannabinoid system. The analgesic effect of metamizole microinjected into the PAG was found to be attenuated by the administration of a CB1 cannabinoid receptor antagonist. This suggests that metamizole's action in the PAG, and the subsequent activation of the PAG-RVM descending inhibitory pathway, is at least partially mediated by local endocannabinoids.

While the specific contribution of propyphenazone to the modulation of the descending pain inhibitory pathway is less defined in available research, it is recognized as a centrally acting analgesic. Its mechanism is thought to involve the inhibition of central prostaglandin synthesis, which can influence neuronal excitability and pain perception. researchgate.net The combination's efficacy is therefore likely a result of propyphenazone's central COX inhibition coupled with metamizole's distinct activation of the powerful PAG-RVM descending pain control system.

Table 2: Research Findings on Neurobiological Effects in In Vivo Models

| Compound | Animal Model | Area of Investigation | Key Findings |

|---|---|---|---|

| Metamizole | Rat (Inflammatory Pain) | Periaqueductal Grey (PAG) | Microinjection into the PAG attenuates neuronal hyperexcitability in the spinal cord. |

| Metamizole | Rat (Inflammatory Pain) | PAG-RVM Axis & Endocannabinoid System | The antinociceptive effect of metamizole in the PAG is reduced by a CB1 receptor antagonist, indicating involvement of the endocannabinoid system in activating descending inhibition. |

| Metamizole | Rat | Descending Pain Inhibition | Activates pathways descending from the PAG that exert an inhibitory effect on nociceptive transmission at the spinal level. |

Gene Expression and Proteomics Studies in Research Models

Investigations into the molecular effects of the propyphenazone-metamizole combination at the level of gene expression and protein profiles are still an emerging area of research. Specific studies examining the combined effects of these two active substances on the transcriptome and proteome are not extensively available in the current scientific literature. However, preclinical research on metamizole alone provides initial insights into its potential to modulate gene expression in the context of pathological pain.

A study utilizing a rat model of neuropathic pain (chronic constriction injury of the sciatic nerve) investigated the effects of repeated administration of metamizole on gene expression within the dorsal root ganglia (DRG). The DRG are critical sites for pain signaling, housing the cell bodies of sensory neurons. The findings demonstrated that metamizole treatment significantly diminished the injury-induced upregulation of mRNA expression for several pronociceptive molecules. These included key inflammatory cytokines and chemokines known to contribute to the sensitization of nociceptive pathways. nih.gov

Specifically, metamizole was found to reduce the expression of:

Interleukins: IL-1beta, IL-6, and IL-18

Chemokines: CCL2, CCL4, and CCL7

These results suggest that part of metamizole's analgesic effect in neuropathic pain states may be attributed to its ability to modulate the expression of genes that drive neuroinflammation and neuronal sensitization at the DRG level. nih.gov

Another in vitro study on a neuronal cell line (GT1-7) reported that dipyrone (B125322) (metamizole) increased the mRNA expression of neuronal factors such as Nerve Growth Factor (NGF) and nestin, suggesting potential neuroprotective or neuroplastic effects.

Currently, proteomics-based studies that specifically analyze the global protein expression changes following treatment with the propyphenazone-metamizole combination or its individual components in relevant research models were not identified in the conducted searches. This represents an area for future investigation to more fully comprehend the molecular mechanisms underlying the therapeutic effects of this combination.

Table 3: Effect of Metamizole on Gene Expression in a Rat Model of Neuropathic Pain

| Gene Category | Gene | Effect of Metamizole Administration on mRNA Expression in DRG |

|---|---|---|

| Pronociceptive Interleukins | IL-1beta | Diminished CCI-induced upregulation nih.gov |

| IL-6 | Diminished CCI-induced upregulation nih.gov | |

| IL-18 | Diminished CCI-induced upregulation nih.gov | |

| Pronociceptive Chemokines | CCL2 | Diminished CCI-induced upregulation nih.gov |

| CCL4 | Diminished CCI-induced upregulation nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-aminoantipyrine (4-AA) |

| 4-methylaminoantipyrine (4-MAA) |

| Cyclooxygenase (COX) |

| Interleukin-1beta (IL-1beta) |

| Interleukin-6 (IL-6) |

| Interleukin-18 (IL-18) |

| Lipopolysaccharide (LPS) |

| Metamizole (Dipyrone) |

| Nerve Growth Factor (NGF) |

| Nestin |

| Prostaglandin E2 (PGE2) |

| Propyphenazone |

| Chemokine (C-C motif) ligand 2 (CCL2) |

| Chemokine (C-C motif) ligand 4 (CCL4) |

Molecular Interactions and Polypharmacology

Molecular Basis of Drug-Drug Interactions

The co-administration of propyphenazone (B1202635) and metamizole (B1201355) necessitates a thorough examination of their individual impacts on drug-metabolizing enzyme systems and nuclear receptors that regulate these systems. While data on the specific combination is limited, the effects of the individual components, particularly metamizole, have been the subject of considerable research.

Impact on Drug-Metabolizing Enzyme Systems (CYP Induction/Inhibition)

Metamizole is recognized as a broad inducer of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide array of drugs. nih.gov Studies have shown that metamizole can moderately to strongly induce CYP3A4, CYP2B6, and CYP2C19, and weakly induce CYP2C9. nih.govresearchgate.net Conversely, it acts as a moderate inhibitor of CYP1A2. nih.govresearchgate.net This induction of CYP enzymes can accelerate the metabolism of other co-administered drugs that are substrates for these enzymes, potentially leading to reduced efficacy.

In contrast to metamizole, research on propyphenazone suggests it does not have a significant impact on major drug-metabolizing enzymes. Preclinical studies in rats have shown that pretreatment with propyphenazone did not lead to significant changes in the activity of several key metabolic pathways, including N-demethylation, O-demethylation, hydroxylation, and glucuronidation, nor did it alter the concentration of cytochrome P-450. nih.gov This suggests that propyphenazone is unlikely to be a significant perpetrator of metabolic drug-drug interactions. nih.gov

Table 1: In Vitro Effects of Metamizole on Human Cytochrome P450 Enzymes

| CYP Isoform | Effect of Metamizole |

| CYP1A2 | Moderate Inhibition |

| CYP2B6 | Moderate to Strong Induction |

| CYP2C9 | Weak Induction |

| CYP2C19 | Moderate to Strong Induction |

| CYP3A4 | Moderate to Strong Induction |

Influence on Constitutive Androstane Receptor (CAR) Activity

The induction of CYP enzymes by metamizole is mediated through its interaction with the Constitutive Androstane Receptor (CAR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and detoxification. d-nb.infofrontiersin.orgwikipedia.orgnih.govnih.gov CAR can be activated through both direct ligand binding and indirect, ligand-independent mechanisms. d-nb.infowikipedia.org Metamizole is believed to act as an indirect activator of CAR, initiating a signaling cascade that leads to the translocation of CAR from the cytoplasm to the nucleus. wikipedia.org Once in the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on DNA, thereby upregulating the transcription of its target genes, including various CYP enzymes. frontiersin.orgwikipedia.orgnih.gov

The specific molecular interactions between metamizole and the CAR signaling pathway are complex and not fully elucidated. However, it is understood that this activation is a key mechanism behind metamizole's broad enzyme-inducing effects. As for propyphenazone, there is currently a lack of specific research investigating its direct or indirect effects on CAR activity.

Synergistic and Antagonistic Molecular Effects

The combination of propyphenazone and metamizole is often utilized for its enhanced analgesic effects. This synergy can be understood by examining the combined effects at a molecular level, particularly in their interactions with opioid signaling and endogenous biochemical pathways.

Combined Effects with Opioids (e.g., Morphine) at the Molecular Level

Clinical and preclinical studies have demonstrated a synergistic antinociceptive effect when metamizole is co-administered with opioids like morphine. agriculturejournals.cz The molecular basis for this synergy is multifaceted and not entirely understood. One proposed mechanism involves the interaction of metamizole with the endogenous opioid system. Opioid receptors, such as the mu-opioid receptor (MOR), are G-protein coupled receptors that, upon activation, lead to a cascade of intracellular events resulting in analgesia. nih.govnih.govnih.govamegroups.orge-safe-anaesthesia.orgfrontiersin.orgnih.gov Evidence suggests that metamizole's analgesic properties may be partly mediated through the activation of these endogenous opioid pathways. While direct binding of metamizole or its metabolites to opioid receptors has not been definitively established, its actions may potentiate the effects of opioids by modulating downstream signaling pathways or affecting the release of endogenous opioid peptides.

Interactions with Endogenous Biochemical Pathways

Beyond the opioid system, metamizole has been shown to interact with other endogenous biochemical pathways involved in pain modulation. One significant area of research is its interaction with the endocannabinoid system. agriculturejournals.cznih.gov The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide (B1667382) and 2-arachidonoylglycerol), and metabolic enzymes, plays a crucial role in regulating pain, inflammation, and mood. nih.gov Some studies suggest that the analgesic effects of metamizole may be partially mediated by the activation of CB1 receptors. nih.gov This interaction could contribute to the synergistic effects observed when metamizole is combined with opioids, as the opioid and cannabinoid systems are known to have overlapping and interactive roles in pain perception.

Propyphenazone's analgesic mechanism is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. While its direct interaction with endogenous opioid or cannabinoid pathways is less clear, its ability to reduce inflammation can complement the central analgesic effects of opioids.

Theoretical Frameworks for Predicting Molecular Interactions

The prediction of drug-drug interactions is a critical aspect of drug development and clinical practice. Various theoretical frameworks and computational models are being developed to anticipate these interactions at a molecular level. These models often leverage large datasets of known drug interactions, molecular structures, and biological activities to predict the likelihood and nature of interactions for new or combined drug products.